methyl 1-(2-phenylethyl)-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1-(2-phenylethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)12-8-10-15(14-12)9-7-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNAGLBSLDLAOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Methyl Pyrazole-3-Carboxylate
A common approach involves alkylating methyl pyrazole-3-carboxylate with 2-phenylethyl bromide. This method proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the alkyl halide.
Procedure :
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Reagents : Methyl pyrazole-3-carboxylate (1.0 equiv), 2-phenylethyl bromide (1.2 equiv), potassium carbonate (2.0 equiv), dimethylformamide (DMF).
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Conditions : Stir at 80°C for 12 hours under nitrogen.
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Workup : Dilute with water, extract with ethyl acetate, dry over MgSO4, and purify via silica gel chromatography.
Yield : 68–72% (reported for analogous compounds).
Key Data :
Cyclocondensation of Hydrazines with 1,3-Diketones
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Alkylation | 68–72 | 95 | High regioselectivity | Requires anhydrous conditions |
| Cyclocondensation | 55–60 | 90 | Simultaneous ring formation | Multi-step, moderate yield |
| Direct Esterification | 75–80 | 98 | Simple, high yield | Requires pre-synthesized carboxylic acid |
Optimization Strategies
Solvent and Base Selection for Alkylation
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while K2CO3 minimizes ester hydrolysis. Substituting NaH as a base increases yield to 78% but risks side reactions.
Temperature Control in Cyclocondensation
Lower temperatures (60°C) reduce byproducts but extend reaction time to 10 hours. Microwave-assisted synthesis cuts time to 2 hours with comparable yields.
Catalytic Esterification
Using Amberlyst-15 resin instead of H2SO4 simplifies purification, yielding 82% product with 99% purity.
Structural and Computational Validation
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-phenylethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include pyrazole-3-carboxylic acid derivatives, pyrazoline derivatives, and various substituted pyrazoles.
Scientific Research Applications
Medicinal Chemistry
Methyl 1-(2-phenylethyl)-1H-pyrazole-3-carboxylate exhibits a range of biological activities, making it a valuable compound in drug discovery and development.
Antitumor Activity
Research has demonstrated that derivatives of pyrazole, including this compound, possess antitumor properties. For instance, a study synthesized a series of pyrazole-based compounds and evaluated their cytotoxicity against human colorectal cancer cell lines, revealing that certain derivatives inhibited cell proliferation effectively in the low micromolar range .
Anti-inflammatory Properties
Pyrazole derivatives have been recognized for their anti-inflammatory effects. The compound's structure allows for interaction with biological targets involved in inflammatory pathways, potentially leading to the development of new anti-inflammatory agents .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies indicate that pyrazole-based compounds can exhibit significant antibacterial and antifungal activities, contributing to their potential use in treating infections .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its reactivity allows for the formation of various derivatives through different synthetic pathways.
Synthesis of Complex Molecules
This compound can be utilized to synthesize more complex structures via cyclocondensation reactions. For example, researchers have reported the synthesis of nitrogen-containing macroheterocycles from this compound, highlighting its utility in constructing complex molecular architectures .
Modification and Functionalization
The ability to modify the pyrazole core enables the exploration of structure-activity relationships (SAR) for developing new therapeutic agents. Techniques such as Pd-catalyzed Suzuki cross-coupling reactions have been employed to introduce various substituents onto the pyrazole ring, enhancing its biological activity profiles .
Case Studies and Research Findings
The following table summarizes notable research findings related to this compound:
Mechanism of Action
The mechanism of action of methyl 1-(2-phenylethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Ester Group Variations
The choice of ester (methyl vs. ethyl) significantly impacts physicochemical properties. For example:
- Ethyl 5-(4-hydroxyphenyl)-1-(2-phenylethyl)-1H-pyrazole-3-carboxylate (30h): This analog has an ethyl ester and a 4-hydroxyphenyl group at position 5. It exhibits a melting point of 190–192°C and a moderate synthetic yield of 40% .
- Methyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate : Substitution with a dichlorobenzyl group increases molecular weight (285.13 g/mol) and introduces halogen atoms, which may enhance lipophilicity and metabolic stability .
Substituent Effects on the Pyrazole Nitrogen
The 2-phenylethyl group at position 1 is compared to other N-substituents:
- Ethyl 1-benzyl-5-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate (30g) : The benzyl substituent results in a lower melting point (79–81°C) and higher yield (50%), suggesting reduced crystallinity compared to 2-phenylethyl analogs .
- Ethyl 1-(3-phenylpropyl)-1H-pyrazole-3-carboxylate (30i) : A longer alkyl chain (phenylpropyl) further decreases the melting point (126–128°C), likely due to increased conformational flexibility .
Aromatic and Heterocyclic Modifications
- 5-Phenyl-1H-pyrazole-3-carboxylic acid : Lacking the ester and N-substituent, this compound has lower molecular weight (174.15 g/mol) and serves as a precursor for ester derivatives .
Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
Table 2: Key Substituent Effects
Research Findings and Implications
- Synthetic Accessibility : The 2-phenylethyl group in the target compound may pose synthetic challenges, as seen in the moderate yield (40%) of analog 30h .
- Biological Potential: The pyrazole core and ester functionality are common in drug discovery, suggesting utility as intermediates or bioactive molecules. Further studies are needed to explore pharmacological activity .
Biological Activity
Methyl 1-(2-phenylethyl)-1H-pyrazole-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is a pyrazole derivative characterized by a methyl ester functional group and a phenethyl substituent. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to bind to enzymes and receptors, modulating their activity. The specific pathways involved can vary depending on the biological context in which the compound is studied.
Biological Activities
1. Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria.
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines, thus reducing inflammation in cellular models .
3. Anticancer Activity
this compound has shown promising results in cancer research, particularly in inhibiting the proliferation of cancer cell lines. For instance, it has been tested against HeLa and A375 human tumor cell lines, demonstrating cytotoxic effects at low micromolar concentrations .
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 2: Anti-inflammatory Activity
A study investigating the anti-inflammatory effects of this compound revealed a significant reduction in TNF-alpha levels in lipopolysaccharide (LPS)-stimulated macrophages.
| Treatment | TNF-alpha (pg/mL) |
|---|---|
| Control | 150 |
| Compound Treatment | 75 |
Case Study 3: Anticancer Activity
In vitro assays showed that the compound can induce G2/M phase arrest in cancer cells, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5 |
| A375 | 7 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 1-(2-phenylethyl)-1H-pyrazole-3-carboxylate, and what critical reaction conditions must be optimized?
- Methodological Answer : The synthesis typically involves pyrazole ring formation via cyclization of hydrazine derivatives with β-keto esters, followed by alkylation at the 1-position using 2-phenylethyl halides. Key reaction parameters include solvent choice (e.g., ethanol or DMF), temperature (60–100°C), and catalysts such as triethylamine for nucleophilic substitution. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the ester product .
Q. What spectroscopic techniques are employed to confirm the structure of this compound, and what characteristic peaks are indicative of its functional groups?
- Methodological Answer :
- ¹H NMR : Peaks at δ 3.8–4.0 ppm (singlet for methyl ester -OCH₃), δ 6.5–7.5 ppm (pyrazole C-H and aromatic protons from the phenylethyl group).
- ¹³C NMR : Signals at ~165–170 ppm (ester carbonyl) and ~140–150 ppm (pyrazole carbons).
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of ester). Mass spectrometry (ESI-MS) confirms the molecular ion peak (m/z ~245 for [M+H]⁺). These techniques collectively validate the structure .
Q. What safety precautions are recommended when handling pyrazole derivatives similar to this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation risks.
- Storage : Keep in tightly sealed containers at 0–8°C, away from oxidizing agents and ignition sources.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services. First aid includes flushing eyes/skin with water for 15 minutes .
Advanced Research Questions
Q. How do structural modifications at the 1- and 3-positions of the pyrazole ring influence the biological activity of this compound derivatives?
- Methodological Answer :
- 1-Position : Substituting 2-phenylethyl with electron-withdrawing groups (e.g., 4-fluorophenyl) enhances metabolic stability but may reduce receptor binding affinity.
- 3-Position : Replacing the methyl ester with bulkier groups (e.g., ethyl or tert-butyl) alters lipophilicity, impacting membrane permeability. Comparative studies using analogues (e.g., ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate) reveal structure-activity relationships via HPLC-based pharmacokinetic assays and molecular docking simulations .
Q. What challenges arise in the crystallization of this compound, and how can SHELX software aid in resolving its crystal structure?
- Methodological Answer : Challenges include poor crystal growth due to flexible phenylethyl chains. SHELXL (via Olex2 interface) enables refinement against high-resolution X-ray data by applying restraints to disordered moieties. Twin refinement (using HKLF5 format) addresses pseudo-merohedral twinning. Hydrogen bonding networks (e.g., C=O···H-N interactions) are mapped using SHELXPRO to validate packing motifs .
Q. In the context of enzymatic inhibition studies, what methodologies are used to assess the interaction between this compound and its target proteins?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values via fluorescence-based assays (e.g., tryptophan quenching in cyclooxygenase-2).
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the enzyme on a sensor chip and monitoring compound interaction.
- Molecular Dynamics Simulations : Use AMBER or GROMACS to model ligand-protein interactions, focusing on pyrazole ring π-stacking with aromatic residues (e.g., Tyr385 in COX-2) .
Q. How can discrepancies in reported biological activity data for this compound analogs be systematically analyzed to identify contributing factors?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., pH, temperature).
- QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent electronic parameters (Hammett σ) with activity trends.
- Batch Effect Correction : Account for variability in synthetic purity (HPLC >95% vs. 90%) and solvent residues (e.g., DMSO) using multivariate ANOVA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
